molecular formula C21H16BrN3O3S B12628592 Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- CAS No. 942920-70-9

Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-

Cat. No.: B12628592
CAS No.: 942920-70-9
M. Wt: 470.3 g/mol
InChI Key: ZBXMIIKCZCATBN-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated phenyl group and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide, 4’-bromo-: Similar in structure but lacks the pyrrolo[2,3-b]pyridine moiety.

    2-bromo-N-phenylacetamide: Another brominated acetamide with different functional groups.

    N-(4-bromo-1-naphthyl)-acetamide: Contains a naphthyl group instead of the pyrrolo[2,3-b]pyridine moiety.

Uniqueness

The uniqueness of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.

Biological Activity

Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer signaling pathways. The molecular formula is C21H16BrN3O3SC_{21}H_{16}BrN_{3}O_{3}S with a molecular weight of approximately 470.3 g/mol .

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • A pyrrolo[2,3-b]pyridine core .
  • A phenylsulfonyl group , which enhances solubility and biological interaction.
  • A bromo substituent that contributes to its reactivity and biological activity.

These structural elements are critical for its function as a kinase inhibitor and its overall pharmacological profile.

Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- primarily acts by inhibiting fibroblast growth factor receptor (FGFR) signaling pathways. In vitro studies have demonstrated its ability to selectively bind to the ATP-binding site of FGFRs and other kinases, which is essential for its inhibitory effects on tumor growth and proliferation .

In Vitro Studies

Research has shown varying degrees of inhibitory potency against FGFR1 and related kinases. For example:

  • IC50 values (the concentration required to inhibit 50% of the target activity) suggest significant efficacy in blocking FGFR-mediated signaling.
  • Modifications to the compound can lead to enhanced or reduced activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-:

Compound Name Structure Features Biological Activity
Pyrrolo[2,3-b]pyridine derivative 1Substituted at the 4-position with different groupsFGFR inhibitor
Pyrrolo[2,3-b]pyridine derivative 2Contains a methyl group instead of bromoModerate kinase inhibition
Pyrrolo[2,3-b]pyridine derivative 3Lacks a sulfonamide groupReduced solubility and activity

This table illustrates how modifications influence biological activity and binding affinity.

Cancer Cell Line Studies

In specific studies involving cancer cell lines:

  • Acetamide was evaluated against various types of cancer cells such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
  • Results indicated significant cytotoxic effects with IC50 values demonstrating potent anti-cancer properties .

Apoptosis Induction

The compound also showed the ability to induce apoptosis in cancer cells. For instance:

  • In MDA-MB-231 cells, treatment resulted in a notable increase in apoptotic markers compared to control groups .

Properties

CAS No.

942920-70-9

Molecular Formula

C21H16BrN3O3S

Molecular Weight

470.3 g/mol

IUPAC Name

N-[4-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]phenyl]acetamide

InChI

InChI=1S/C21H16BrN3O3S/c1-14(26)24-16-9-7-15(8-10-16)20-13-18-19(22)11-12-23-21(18)25(20)29(27,28)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,26)

InChI Key

ZBXMIIKCZCATBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br

Origin of Product

United States

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